molecular formula C11H9N3O B1291036 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole CAS No. 941716-86-5

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

Cat. No.: B1291036
CAS No.: 941716-86-5
M. Wt: 199.21 g/mol
InChI Key: ZFRFBJVFEQIMLM-UHFFFAOYSA-N
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Description

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an isocyanate-functionalized phenyl ring at the 5-position. The isocyanate group (–NCO) confers high reactivity, making this compound valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediate preparation . Its CAS registry number (912569-60-9) and high purity (97%) are confirmed in commercial listings . However, its handling requires caution due to hazards such as respiratory sensitization and toxicity .

Properties

IUPAC Name

5-(3-isocyanatophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-11(5-6-13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRFBJVFEQIMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640329
Record name 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-86-5
Record name 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

One common method for synthesizing this compound involves the condensation of 3-isocyanatobenzaldehyde with 1-methyl-1H-pyrazole. This reaction is typically conducted under controlled conditions to optimize yield and purity.

  • Reactants :

    • 3-Isocyanatobenzaldehyde
    • 1-Methyl-1H-pyrazole
  • Conditions :

    • Solvent: Commonly used solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
    • Temperature: Reactions are often performed at elevated temperatures (e.g., 60–80°C).
  • Yield : Yields can vary but are generally reported in the range of 70–90% depending on reaction conditions and purification methods employed.

Cyclization Method

Another effective approach is through cyclization reactions involving hydrazine derivatives. The following steps outline a typical procedure:

  • Formation of Pyrazole : A hydrazine derivative reacts with a suitable carbonyl compound to form the pyrazole core.

  • Isocyanate Introduction : The resulting pyrazole is subsequently treated with an isocyanate reagent to yield the final product.

  • Reactants :

    • Hydrazine hydrate
    • Carbonyl compound (e.g., acetophenone)
    • Isocyanate source
  • Conditions :

    • Solvent: Ethanol or methanol can be used.
    • Temperature: The reaction may be conducted at room temperature or slightly elevated temperatures.
  • Yield : This method has been reported to achieve yields up to 85%.

Analytical Techniques for Characterization

Characterization of synthesized compounds is crucial for confirming structure and purity. Common techniques include:

  • NMR Spectroscopy : Provides insights into the molecular structure, confirming the presence of specific functional groups.

  • Mass Spectrometry : Used for determining molecular weight and verifying the molecular formula.

  • Infrared Spectroscopy (IR) : Helps identify functional groups by analyzing characteristic absorption bands.

Comparison of Preparation Methods

The following table summarizes key characteristics of different preparation methods for this compound:

Method Key Reactants Conditions Typical Yield
Condensation Reaction 3-Isocyanatobenzaldehyde, DMF, 60–80°C 70–90%
1-Methyl-1H-pyrazole
Cyclization Method Hydrazine hydrate, Ethanol, RT or mild heat Up to 85%
Carbonyl compound, Isocyanate

Chemical Reactions Analysis

Types of Reactions

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole. Research indicates that compounds with a pyrazole scaffold exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. For instance, derivatives of pyrazole have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Case Study:
In a study where various pyrazole derivatives were synthesized and tested for antibacterial activity, specific compounds demonstrated significant efficacy against Gram-positive bacteria. The encapsulation of these compounds in dendrimer nanoparticles enhanced their solubility and antibacterial properties, making them promising candidates for developing new antibacterial agents .

Materials Science Applications

Polymer Chemistry:
this compound can be utilized in the synthesis of polyurethanes. The isocyanate functional group allows for the formation of urethane linkages, which are critical in producing elastomers and coatings with desirable mechanical properties. The incorporation of such pyrazole derivatives can enhance thermal stability and chemical resistance in polymer formulations.

Case Study:
Research has shown that incorporating isocyanate-functionalized pyrazoles into polyurethane formulations can improve the mechanical properties of the resulting materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the pyrazole moiety within the polymer matrix.

Agricultural Chemistry Applications

Pesticide Development:
The compound's structure suggests potential applications in developing novel agrochemicals. Pyrazole derivatives have been explored for their herbicidal and insecticidal properties. The introduction of isocyanate groups may enhance bioactivity and selectivity towards target pests or weeds.

Case Study:
A recent investigation into the herbicidal activity of pyrazole-based compounds revealed that certain derivatives exhibited significant growth inhibition in common agricultural weeds. These findings suggest that this compound could be a valuable lead compound for developing new herbicides .

Summary Table of Applications

Application AreaSpecific Use CaseObserved Benefits
Medicinal ChemistryAntimicrobial agentsEfficacy against multidrug-resistant bacteria
Materials SciencePolyurethane synthesisEnhanced thermal stability and mechanical properties
Agricultural ChemistryHerbicide developmentSignificant growth inhibition in agricultural weeds

Mechanism of Action

The mechanism of action of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

This positional isomer shifts the isocyanate group to the pyrazole’s 3-position. While structurally similar, the altered substitution pattern may influence reactivity and steric interactions. For example, steric hindrance at the 3-position could reduce nucleophilic attack efficiency compared to the 5-substituted analog .

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

Replacing the pyrazole core with a 1,2,4-oxadiazole (CAS 852180-69-9) introduces different electronic properties. The oxadiazole’s electron-withdrawing nature may enhance electrophilicity at the isocyanate group, increasing reactivity in urethane-forming reactions .

Substituent Effects

3-(Chloromethyl)-1-methyl-1H-pyrazole

This derivative (CAS 84547-64-8) replaces the isocyanate with a chloromethyl group. The chlorine atom enables nucleophilic substitution reactions, offering divergent synthetic pathways compared to the isocyanate’s electrophilic reactivity .

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Melting/Boiling Point logP Stability Considerations
5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole 215.22 Not reported ~2.5* Moisture-sensitive; prone to hydrolysis
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole 215.22 Low-melting solid ~2.5* Similar hydrolytic instability
3-(Chloromethyl)-1-methyl-1H-pyrazole 130.58 146–148°C (bp) ~1.2† Corrosive; reacts with nucleophiles
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole 229.21 Not reported ~2.0* Higher thermal stability due to oxadiazole core

*Predicted using computational tools. †Estimated from structural analogs.

Enzyme Inhibition

1-Methyl-1H-pyrazole derivatives exhibit notable activity as enzyme inhibitors. For instance, compound 2c (a triaryl malonamide with a 1-methyl-1H-pyrazole group) showed MurA enzyme inhibition (IC₅₀ = 8.20 µM) and favorable logP (3.5), suggesting enhanced membrane permeability .

Analgesic Activity

Pyrazole analogs like 5a and 5f demonstrated analgesic efficacy comparable to aspirin in acetic acid-induced writhing tests, though this compound’s bioactivity remains unstudied .

Reactivity of Isocyanate Group

The –NCO group participates in urethane, urea, and carbamate formation. For example, reaction with amines yields ureas, critical in polymer cross-linking .

Biological Activity

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its diverse biological activities. The presence of the isocyanate group and a methyl substituent on the pyrazole core contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is common among compounds with electrophilic functionalities.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their signaling pathways. This interaction can lead to various physiological effects depending on the receptor type.
  • Gene Expression Alteration : Similar compounds have been shown to influence gene expression by interacting with transcription factors or other regulatory proteins, affecting cellular processes such as proliferation and apoptosis .

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antiviral Activity : Some studies have reported that pyrazole compounds can inhibit viral replication, particularly in flavivirus infections. This suggests that this compound may possess similar antiviral properties .
  • Anticancer Properties : Pyrazole derivatives have been investigated for their potential anticancer effects, often through mechanisms involving cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings are known for their anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of pyrazoles, including:

  • Antiviral Activity : A study on various pyrazole derivatives demonstrated significant inhibition of viral replication in cell-based assays. The most active compounds showed over 50% inhibition at concentrations around 50 µM .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the pyrazole structure to enhance biological activity while reducing toxicity. For instance, the introduction of different substituents on the phenyl ring has been explored to optimize interactions with biological targets .
  • Toxicity Profiles : Understanding the dosage effects is crucial; lower doses may exhibit beneficial effects while higher doses could lead to toxicity. This highlights the importance of establishing therapeutic windows for safe application in clinical settings .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1 : A compound structurally similar to this compound was evaluated for its antiviral properties against dengue virus. Results indicated effective inhibition at low micromolar concentrations, suggesting a promising avenue for further development as an antiviral agent .
  • Case Study 2 : In cancer research, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. The findings revealed selective cytotoxic effects, warranting further investigation into its mechanisms and potential as an anticancer drug .

Q & A

Q. What are the common synthetic routes for preparing 5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole and related pyrazole derivatives?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines or substituted phenylhydrazines is a standard approach . In the case of isocyanate-containing pyrazoles, post-functionalization steps may involve introducing the isocyanate group via Curtius or Hofmann rearrangements after initial pyrazole ring formation. Reaction optimization often requires controlled temperature (e.g., reflux in ethanol or acetic acid) and stoichiometric ratios of reagents to minimize byproducts .

Q. Key Reaction Conditions :

ReagentsSolventTemperatureYield (%)Reference
Ethyl acetoacetate, phenylhydrazineEthanolReflux45–60
β-ketoester, DMF-DMAToluene80°C55–70

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups at N1 and isocyanate at C3-phenyl) .
  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles between the pyrazole ring and substituted phenyl groups. For example, dihedral angles between pyrazole and phenyl rings range from 16° to 52°, influencing steric interactions .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., average mass ~352.74 g/mol for chlorophenyl analogs) .

Advanced Research Questions

Q. How can synthetic yields of pyrazole derivatives be optimized when introducing electron-withdrawing groups (e.g., isocyanate)?

  • Methodological Answer : Yield optimization involves:
  • Precursor Activation : Use of activating agents (e.g., DMF-DMA) to stabilize intermediates during cyclocondensation .
  • Protection/Deprotection Strategies : Temporary protection of reactive groups (e.g., tert-butoxycarbonyl for amines) before introducing isocyanate .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or palladium catalysts for regioselective functionalization .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., carbonic anhydrase, COX-2). Key steps:

Protein Preparation : Retrieve target structures from PDB (e.g., 1CX2 for carbonic anhydrase) and optimize hydrogen bonding networks .

Ligand Docking : Grid-based docking to identify binding poses. Isocyanate groups may form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase) .

Free Energy Calculations : MM-GBSA or QM/MM simulations quantify binding affinities. Substituents like trifluoromethyl groups enhance hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole analogs?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning, assay conditions, or target selectivity. Mitigation strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing isocyanate with carbothioamide) to isolate contributing factors .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
  • Meta-Analysis : Cross-reference data across studies (e.g., compare IC50_{50} values for COX-2 inhibition in vs. ).

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